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Compound of Interest

Compound Name: 1,3-Propanediol-SNS-032

Cat. No.: B1683952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the cyclin-

dependent kinase (CDK) inhibitor, SNS-032, when administered via two different vehicles: an

intravenous (IV) infusion and an oral solution. The data presented is compiled from Phase I

clinical trial results in patients with advanced solid tumors, refractory lymphoma, chronic

lymphocytic leukemia (CLL), and multiple myeloma (MM).

Data Presentation: Pharmacokinetic Parameters of
SNS-032
The following table summarizes the key pharmacokinetic parameters of SNS-032 following

intravenous and oral administration. This data is crucial for understanding the absorption,

distribution, metabolism, and excretion of the drug in different formulations.
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Pharmacokinetic
Parameter

Intravenous
Infusion

Oral Solution Reference(s)

Maximum Plasma

Concentration (Cmax)

0.067 - 0.287 µg/mL

(dose-dependent)

Not explicitly stated,

but bioavailability is

low

[1][2]

Area Under the Curve

(AUC0-inf)

0.103 - 0.553 µg·h/mL

(dose-dependent)

Not explicitly stated,

but bioavailability is

low

[1][2]

Clearance (CL) 38 L/h/m² Not applicable [1][2]

Volume of Distribution

(Vss)
212 L/m² Not applicable [1][2]

Terminal Half-life

(t1/2)
5 - 10 hours Not explicitly stated [1][2]

Oral Bioavailability (F) Not applicable 19% (range: 4-33%) [1][2]

Experimental Protocols
The data presented in this guide is derived from Phase I clinical trials. The methodologies

employed in these studies are detailed below.

Intravenous Administration Study Protocol
Patient Population: Patients with metastatic solid tumors or refractory lymphoma.[1][2]

Dosing and Administration: SNS-032 was administered as a 1-hour intravenous infusion

weekly for three weeks, followed by a one-week rest period, constituting one cycle.[1][2]

Dosing started at 4 mg/m² and was escalated in subsequent cohorts.[1][2] In other studies

involving patients with advanced chronic lymphocytic leukemia (CLL) and multiple myeloma

(MM), SNS-032 was given as a loading dose followed by a 6-hour infusion weekly for 3

weeks of each 4-week course.[3][4]

Pharmacokinetic Sampling: Blood samples were collected at various time points both during

and after the infusion to determine the plasma concentrations of SNS-032.[1][2][5]
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Analytical Method: Plasma concentrations of SNS-032 were quantified using a validated

analytical method, likely high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS), although the specific method is not detailed in all abstracts.

Oral Administration Study Protocol
Patient Population: Patients with metastatic solid tumors or refractory lymphoma who were

part of the intravenous study.[1][2]

Dosing and Administration: For the 13 and 16 mg/m² dose cohorts of the intravenous study,

the first dose of the second cycle was administered as an oral solution to the same patients.

[1][2] This allowed for a within-patient comparison to estimate oral bioavailability.[1][2]

Pharmacokinetic Sampling: Similar to the intravenous protocol, blood samples were

collected at multiple time points after oral administration to measure SNS-032 plasma

concentrations.[1][2]

Bioavailability Calculation: The oral bioavailability was calculated by comparing the AUC

following oral administration to the AUC following intravenous administration in the same

patients.[1][2]

Visualizations: Signaling Pathway and Experimental
Workflow
To further elucidate the context of SNS-032's application and evaluation, the following diagrams

illustrate its mechanism of action and a typical pharmacokinetic study workflow.
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Caption: SNS-032 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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